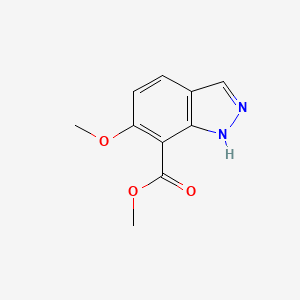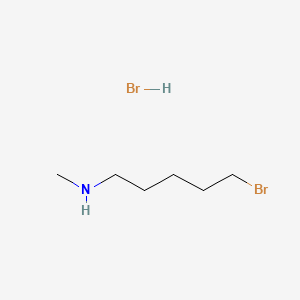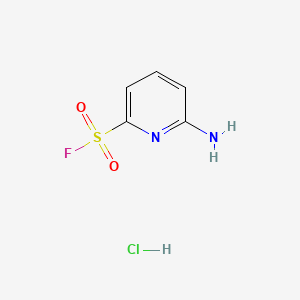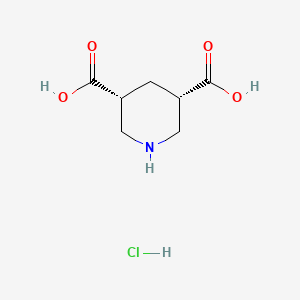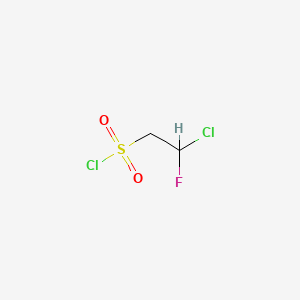
2-chloro-2-fluoroethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-fluoroethane-1-sulfonyl chloride, also known as CFEC, is a reagent used in a variety of laboratory experiments and applications. It is a colorless liquid, with a boiling point of 78.9°C and a melting point of -68.6°C. CFEC is a versatile reagent, and has been used in a variety of scientific applications, including organic synthesis, catalysis, and biochemical and physiological research.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-chloro-2-fluoroethane-1-sulfonyl chloride involves the reaction of 2-chloro-2-fluoroethanol with thionyl chloride to form 2-chloro-2-fluoroethane-1-sulfonyl chloride.
Starting Materials
2-chloro-2-fluoroethanol, Thionyl chloride
Reaction
Add 2-chloro-2-fluoroethanol to a round-bottom flask, Add thionyl chloride dropwise to the flask while stirring, Heat the mixture to reflux for several hours, Cool the mixture and filter off any solids, Concentrate the filtrate under reduced pressure to obtain 2-chloro-2-fluoroethane-1-sulfonyl chloride as a colorless liquid
作用機序
2-chloro-2-fluoroethane-1-sulfonyl chloride acts as an electrophile, meaning that it can react with nucleophiles, such as amines, to form new compounds. The reaction between 2-chloro-2-fluoroethane-1-sulfonyl chloride and amines produces a sulfonamide, which can then be used in various biochemical and physiological studies.
生化学的および生理学的効果
2-chloro-2-fluoroethane-1-sulfonyl chloride has been used in a variety of biochemical and physiological studies. In one study, 2-chloro-2-fluoroethane-1-sulfonyl chloride was used to study the effects of a compound on the activation of the enzyme trypsin. The results of the study showed that the compound was able to activate trypsin, suggesting that 2-chloro-2-fluoroethane-1-sulfonyl chloride may be a useful tool for studying the effects of various compounds on cellular processes and functions.
実験室実験の利点と制限
The use of 2-chloro-2-fluoroethane-1-sulfonyl chloride in laboratory experiments has several advantages. First, 2-chloro-2-fluoroethane-1-sulfonyl chloride is a relatively inexpensive reagent, making it an attractive option for researchers on a budget. Second, 2-chloro-2-fluoroethane-1-sulfonyl chloride is a versatile reagent, and can be used in a variety of laboratory experiments. Finally, 2-chloro-2-fluoroethane-1-sulfonyl chloride is a relatively safe reagent, and is not known to be toxic or hazardous. However, there are some limitations to the use of 2-chloro-2-fluoroethane-1-sulfonyl chloride in laboratory experiments. First, 2-chloro-2-fluoroethane-1-sulfonyl chloride is a relatively volatile reagent, and can evaporate quickly when exposed to air. Second, 2-chloro-2-fluoroethane-1-sulfonyl chloride is not very soluble in water, and therefore may not be suitable for certain experiments.
将来の方向性
There are a variety of potential future directions for research using 2-chloro-2-fluoroethane-1-sulfonyl chloride. First, 2-chloro-2-fluoroethane-1-sulfonyl chloride could be used to study the effects of various compounds on cellular processes and functions. Second, 2-chloro-2-fluoroethane-1-sulfonyl chloride could be used to synthesize a variety of compounds, such as 2-chloro-2-fluoroethane-1-sulfonamides and 2-chloro-2-fluoroethane-1-sulfonates. Third, 2-chloro-2-fluoroethane-1-sulfonyl chloride could be used to study the effects of various compounds on enzyme activation. Finally, 2-chloro-2-fluoroethane-1-sulfonyl chloride could be used to study the effects of various compounds on protein structure and function.
科学的研究の応用
2-chloro-2-fluoroethane-1-sulfonyl chloride is used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemical and physiological research. In organic synthesis, 2-chloro-2-fluoroethane-1-sulfonyl chloride is used as a reagent to synthesize a variety of compounds, such as 2-chloro-2-fluoroethane-1-sulfonyl fluoride, 2-chloro-2-fluoroethane-1-sulfonic acid, and 2-chloro-2-fluoroethane-1-sulfonamide. 2-chloro-2-fluoroethane-1-sulfonyl chloride is also used as a catalyst in the synthesis of other compounds, such as 2-chloro-2-fluoroethane-1-sulfonamides and 2-chloro-2-fluoroethane-1-sulfonates. In biochemical and physiological research, 2-chloro-2-fluoroethane-1-sulfonyl chloride is used to study the effects of various compounds on cellular processes and functions.
特性
IUPAC Name |
2-chloro-2-fluoroethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl2FO2S/c3-2(5)1-8(4,6)7/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMYOLLHRVNHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl2FO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-fluoroethane-1-sulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)




![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)

sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)
